![molecular formula C17H14FN3OS B12156804 2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B12156804.png)
2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The starting materials for this synthesis are often commercially available or can be prepared through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific structural features, such as the thiazole ring and the fluorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity.
Biological Activity
The compound 2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide (CAS Number: 1010886-83-5) is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
- Molecular Formula : C17H14FN3OS
- Molecular Weight : 327.4 g/mol
- Structure : The compound features a thiazole ring substituted with a fluorophenyl group and a pyridinylmethyl moiety, which are critical for its biological activity.
The biological activity of thiazole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom in this compound is believed to enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can lead to enhanced cytotoxicity against various cancer cell lines:
- Cell Lines Tested : The compound has shown promising results against human glioblastoma (U251) and melanoma (WM793) cell lines.
- IC50 Values : Preliminary data indicates IC50 values in the range of 10–30 µM for certain analogues, highlighting its potential as an anticancer agent .
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. The compound's ability to inhibit bacterial growth is under investigation:
- Mechanism : It is hypothesized that the thiazole ring interacts with bacterial enzymes or disrupts cell membrane integrity, although specific mechanisms for this compound require further elucidation.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazoles is well-documented. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines:
- Cytokine Inhibition : Studies suggest that thiazoles can reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential therapeutic role in inflammatory diseases.
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated significant cytotoxicity against U251 cells with an IC50 of 25 µM. |
Study B | Found that modifications to the pyridine moiety enhanced antimicrobial activity against E. coli. |
Study C | Reported anti-inflammatory effects through inhibition of NF-kB signaling pathways. |
Properties
Molecular Formula |
C17H14FN3OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22) |
InChI Key |
XWMMOHZHQCLOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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